molecular formula C10H9FN4O2S B4849185 ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid

({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid

Cat. No. B4849185
M. Wt: 268.27 g/mol
InChI Key: HSDDXRWTIOTSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid, also known as FTMA, is a chemical compound used in scientific research. It is a tetrazole derivative that has shown potential as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The mechanism of action of ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. Specifically, ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. Specifically, ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid has been shown to inhibit the production of inflammatory cytokines in macrophages and to inhibit the growth of cancer cells. ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid has also been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid in lab experiments is its potential as a treatment for inflammatory diseases and cancer. Another advantage is its low toxicity profile. However, one limitation of using ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid in lab experiments is its relatively low yield in synthesis, which may make it difficult to obtain large quantities for testing.

Future Directions

There are several future directions for research on ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid. One direction is to further investigate its mechanism of action, particularly its effects on the COX-2 and AKT signaling pathways. Another direction is to investigate its potential as a treatment for other inflammatory diseases and types of cancer. Additionally, research could be done to optimize the synthesis method for ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid to increase its yield and make it more accessible for testing.

Scientific Research Applications

({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid was shown to inhibit the production of inflammatory cytokines in macrophages, which are immune cells that play a key role in the inflammatory response. This suggests that ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In another study, ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid was shown to inhibit the growth of cancer cells in vitro and in vivo. This suggests that ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid may have potential as a cancer treatment.

properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2S/c11-7-1-3-8(4-2-7)15-9(12-13-14-15)5-18-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDDXRWTIOTSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid
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({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid
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({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid
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({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid
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({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid
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({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid

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